

Isocalophyllic Acid: A Technical Guide on its Chemical Structure, Biological Activity, and Synthesis

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Compound of Interest

Compound Name: *Isocalophyllic acid*

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Introduction

Isocalophyllic acid is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the *Calophyllum* genus, notably *Calophyllum inophyllum*, this compound, along with its diastereomer, calophyllic acid, has demonstrated promising bioactivity, particularly in the realm of metabolic disease. This technical guide provides a comprehensive overview of the chemical structure of **Isocalophyllic acid**, its effects on cellular signaling pathways, and detailed experimental methodologies for its isolation and potential synthesis.

Chemical Structure

Isocalophyllic acid is a complex heterocyclic molecule with the chemical formula $C_{25}H_{24}O_6$. Its structure is characterized by a pyran ring fused to a coumarin core, with additional phenyl and acrylic acid moieties. The systematic IUPAC name for **Isocalophyllic acid** is (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1].

For unambiguous identification and computational modeling, the following chemical identifiers are provided:

Identifier	Value
IUPAC Name	(Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid[1]
SMILES	<chem>C[C@H]1--INVALID-LINK--C[1]</chem>
InChI	InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1[1]
InChIKey	SSJOJPHKKKSPGS-ALRNZDJHSA-N[1]

Biological Activity: Stimulation of Glucose Uptake

A significant body of research has focused on the metabolic effects of a diastereomeric mixture of calophyllic acid and **isocalophyllic acid**, designated as F015. Studies have demonstrated that this mixture dose-dependently stimulates glucose uptake in L6 myotubes, a skeletal muscle cell line commonly used to study glucose metabolism[1]. This effect is of particular interest for the development of novel therapeutics for insulin resistance and type 2 diabetes.

Quantitative Data on Glucose Uptake

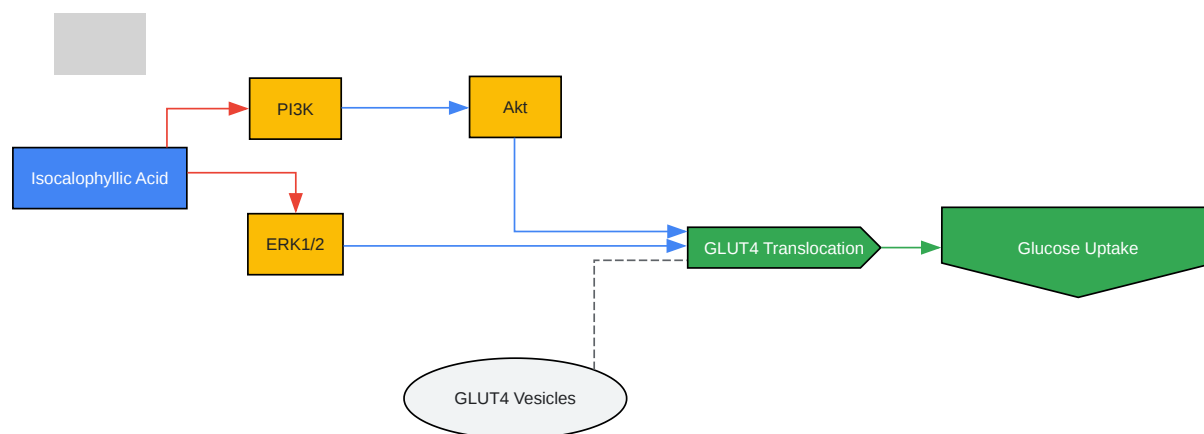
The stimulatory effect of the calophyllic acid and **isocalophyllic acid** mixture (F015) on glucose transport in L6 myotubes is dose-dependent. The following table summarizes the observed increase in glucose uptake at various concentrations of F015.

Concentration of F015 (µg/mL)	Percentage Increase in Glucose Uptake (%)
1	~15
5	~30
10	~50
25	~70
50	~85

Note: The data presented is an approximate representation based on graphical data from the cited literature and serves for illustrative purposes.

Signaling Pathway

The mechanism by which the mixture of calophyllic and **isocalophyllic acids** stimulates glucose uptake involves the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways[1]. Notably, this action is independent of AMP-activated protein kinase (AMPK) activation[1]. The activation of the PI3K/ERK1/2 pathway ultimately leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into the cell.



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Caption: Signaling pathway of **Isocalophyllic acid**-induced glucose uptake.

Experimental Protocols

Isolation of Isocalophyllic Acid from Calophyllum inophyllum Leaves

The following is a general protocol for the isolation of coumarins, including **isocalophyllic acid**, from the leaves of Calophyllum inophyllum. This procedure may require optimization based on the specific plant material and laboratory conditions.

1. Plant Material and Extraction:

- Air-dry the leaves of Calophyllum inophyllum at room temperature and then grind them into a fine powder.
- Macerate the powdered leaves with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract[2].

2. Fractionation:

- Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane, chloroform, and ethyl acetate.
- Concentrate each fraction to dryness to yield the respective extracts. **Isocalophyllic acid** is expected to be present in the less polar fractions.

3. Column Chromatography:

- Subject the n-hexane or chloroform fraction to column chromatography on silica gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light[2].

4. Purification:

- Pool the fractions containing the compound of interest (as indicated by TLC).
- Subject the pooled fractions to further purification by repeated column chromatography or preparative TLC to obtain pure **Isocalophyllic acid**.
- The purity of the isolated compound should be confirmed by HPLC and its structure elucidated by spectroscopic methods (NMR, IR, MS).

General Approach for the Synthesis of the Pyranocoumarin Core

A total synthesis of **Isocalophyllic acid** has not been extensively reported. However, the synthesis of the pyranocoumarin core can be achieved through various methods. A common

approach involves a multicomponent reaction.

1. General Three-Component Reaction:

- A one-pot synthesis can be employed using a substituted 4-hydroxycoumarin, an appropriate aldehyde, and a malononitrile derivative in the presence of a catalyst such as piperidine or L-proline[3][4][5].
- The reaction is typically carried out in a suitable solvent like ethanol or acetonitrile and may require heating under reflux.

2. Reaction Mechanism:

- The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 4-hydroxycoumarin.
- Subsequent intramolecular cyclization and dehydration lead to the formation of the pyran ring fused to the coumarin core.

3. Work-up and Purification:

- After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired pyranocoumarin derivative.

Note: The synthesis of the specific stereochemistry and substitutions present in **Isocalophyllic acid** would require a more complex and stereoselective synthetic strategy.

Conclusion

Isocalophyllic acid represents a promising natural product with significant potential for the development of new therapeutic agents for metabolic disorders. Its ability to stimulate glucose uptake through the PI3K/ERK1/2 signaling pathway provides a clear mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and potentially synthesize this compound for further preclinical and clinical studies. Future research should focus on elucidating the precise

molecular interactions of **Isocalophyllic acid** with its cellular targets and on developing a stereoselective total synthesis to enable the production of larger quantities for drug development programs.

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